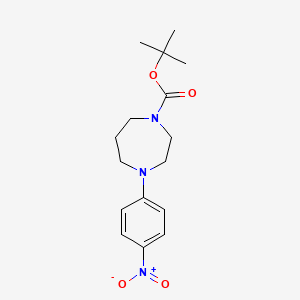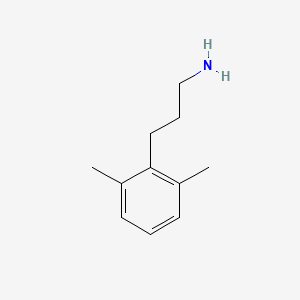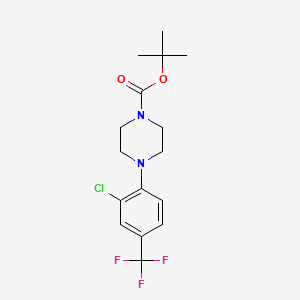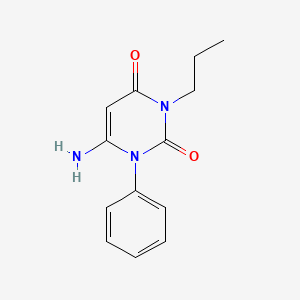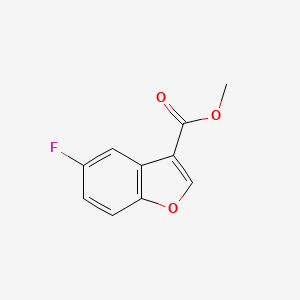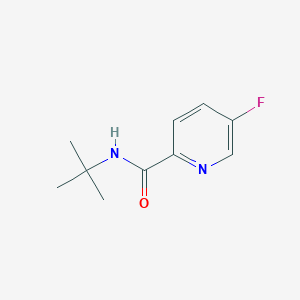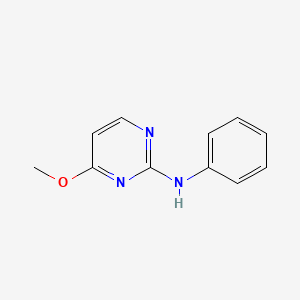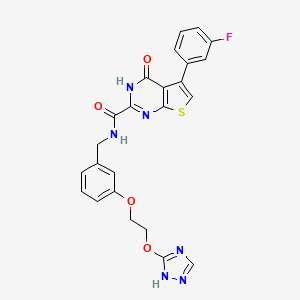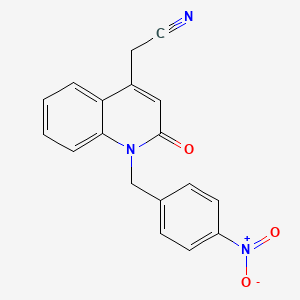
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group, a quinoline core, and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反应分析
Types of Reactions
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, Lewis acids.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
科学研究应用
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar in having a nitrophenyl group but differs in the core structure.
1-(4-Nitrophenyl)imidazole: Shares the nitrophenyl group but has an imidazole core instead of a quinoline core.
Uniqueness
2-(1-(4-Nitrobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile is unique due to its combination of a quinoline core with a nitrophenyl group and an acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
61304-97-0 |
|---|---|
分子式 |
C18H13N3O3 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
2-[1-[(4-nitrophenyl)methyl]-2-oxoquinolin-4-yl]acetonitrile |
InChI |
InChI=1S/C18H13N3O3/c19-10-9-14-11-18(22)20(17-4-2-1-3-16(14)17)12-13-5-7-15(8-6-13)21(23)24/h1-8,11H,9,12H2 |
InChI 键 |
QHRINRSSTPAOAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


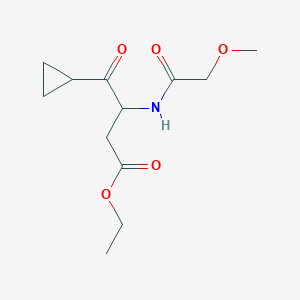
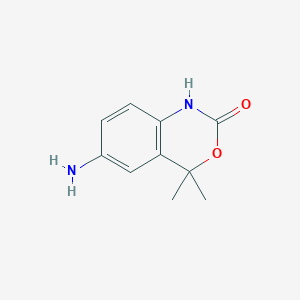
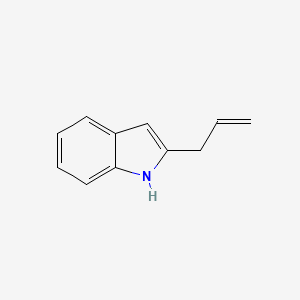
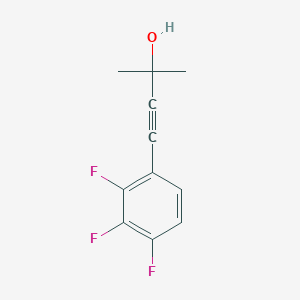
![4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8685726.png)
